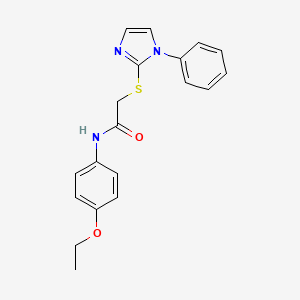
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C19H19N3O2S, with a molecular weight of 353.44 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of investigation include:
1. Anticancer Activity:
Research indicates that compounds containing imidazole and thioacetamide moieties exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways .
2. Antimicrobial Activity:
The compound has shown promising antibacterial and antifungal properties. A study evaluating related thiazole compounds indicated that modifications at the imidazole position could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values reported for related compounds suggest significant potential for further development .
3. Inhibition of β-secretase:
Recent findings highlight the potential of thioacetamide derivatives as β-secretase (BACE-1) inhibitors, which are crucial in the treatment of Alzheimer's disease. One study reported that certain analogs exhibited IC50 values as low as 4.6 μM, demonstrating their ability to penetrate the blood-brain barrier (BBB) effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group on phenyl | Enhances lipophilicity and cellular uptake |
| Imidazole ring | Critical for interaction with biological targets |
| Thio group | Influences reactivity and binding affinity |
Case Studies
Several studies have investigated the biological activity of similar compounds:
Study 1: Anticancer Efficacy
A derivative with a similar structure was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value under 10 μM. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction .
Study 2: Antimicrobial Properties
A series of thio-substituted acetamides were evaluated for their antimicrobial activity, revealing potent effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 μM depending on the specific structure .
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRJOQAUICGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














